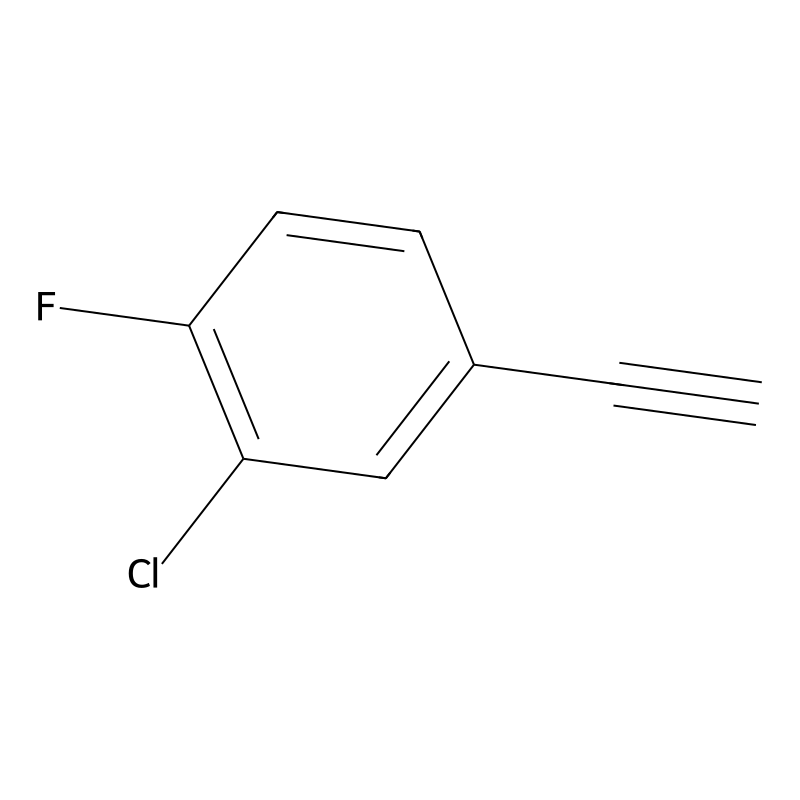

2-Chloro-4-ethynyl-1-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibitors of Tyrosinase from Agaricus bisporus

Scientific Field: This application falls under the field of Biochemistry.

Summary of the Application: 3-Chloro-4-fluorophenylacetylene has been used to identify inhibitors of Tyrosinase from Agaricus bisporus .

Intermediates of Liquid Crystals

Scientific Field: This application falls under the field of Material Science.

Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used as an intermediate in the production of liquid crystals .

Methods of Application: The compound is used as an intermediate in the synthesis process.

Results or Outcomes: The outcomes of this application are the production of liquid crystals.

Pharmaceutical Intermediates

Scientific Field: This application falls under the field of Pharmaceutical Chemistry.

Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used as an intermediate in the production of various pharmaceuticals .

Organic Synthesis Intermediates

Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used as an intermediate in organic synthesis .

Vacuum Deposition

Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used in vacuum deposition processes .

Synthesis of Aryl Acetylenes

Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used in the synthesis of aryl acetylenes .

Methods of Application: The compound is used in the synthesis process of aryl acetylenes via Sonogashira type cross coupling reaction with various haloarenes in the presence of bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst .

2-Chloro-4-ethynyl-1-fluorobenzene is an organic compound characterized by the presence of a chloro group, a fluorine atom, and an ethynyl group attached to a benzene ring. Its chemical formula is C₈H₄ClF, and it has a molecular weight of 154.57 g/mol. The compound is notable for its unique structure, which allows it to participate in various

- Nucleophilic Substitution Reactions: The presence of the fluorine atom makes it susceptible to nucleophilic attack, where nucleophiles can displace the fluorine atom to form new compounds .

- Cross-Coupling Reactions: This compound can participate in cross-coupling reactions with organometallic reagents, such as lithium acetylides or boronic acids, facilitating the formation of more complex organic structures .

- Electrophilic Aromatic Substitution: The electron-withdrawing effects of the chloro and fluoro substituents can influence electrophilic aromatic substitution reactions, affecting the reactivity and selectivity of further substitutions on the benzene ring .

Several methods have been developed for synthesizing 2-chloro-4-ethynyl-1-fluorobenzene:

- Sonogashira Coupling Reaction: This method involves the coupling of 1-chloro-4-iodobenzene with terminal alkynes in the presence of a palladium catalyst and a base. It allows for the introduction of the ethynyl group effectively .

- Halogen Exchange Reaction: Starting from 2-bromo-4-fluorobenzene, a halogen exchange reaction can be performed using sodium chloride to replace bromine with chlorine while introducing an ethynyl group through subsequent reactions .

- Direct Fluorination: The compound can also be synthesized through direct fluorination techniques that selectively introduce fluorine into aromatic compounds under controlled conditions .

2-Chloro-4-ethynyl-1-fluorobenzene has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.

- Material Science: Compounds like this are explored for use in developing new materials, including polymers and organic light-emitting diodes (OLEDs) due to their electronic properties.

- Chemical Probes: It may be utilized as a chemical probe in biochemical research to study interactions within biological systems .

Interaction studies involving 2-chloro-4-ethynyl-1-fluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Such studies help elucidate its potential roles in drug design and development, particularly how it might interact with biological macromolecules like proteins or nucleic acids. Understanding these interactions is crucial for predicting its behavior in biological systems and its efficacy as a therapeutic agent .

Several compounds share structural similarities with 2-chloro-4-ethynyl-1-fluorobenzene. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 1-Chloro-4-fluorobenzene | C₆H₄ClF | 0.88 |

| 1-Ethynyl-4-fluorobenzene | C₇H₅F | 0.86 |

| 4-Chloro-1-fluorobenzene | C₇H₄ClF | 0.85 |

| 3-Chloro-4-fluorobenzene | C₇H₄ClF | 0.83 |

| 2-Chloro-5-fluorobenzene | C₇H₄ClF | 0.83 |

These compounds are unique due to their specific arrangements of functional groups and varying degrees of halogenation, which significantly influence their chemical reactivity and potential applications.